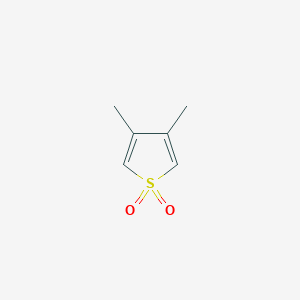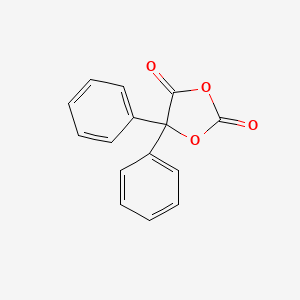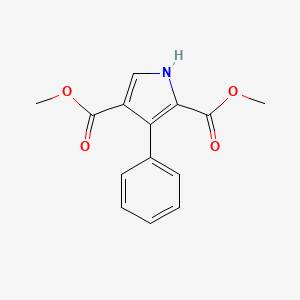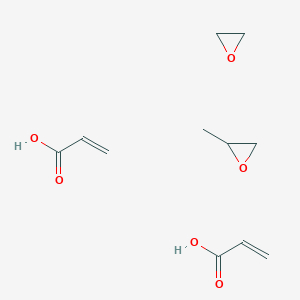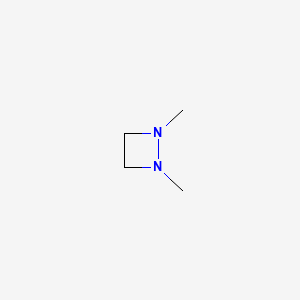![molecular formula C16H28O9 B14653000 3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione CAS No. 52408-85-2](/img/structure/B14653000.png)
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione is a complex organic compound with the molecular formula C16H28O9. . This compound is characterized by its multiple hydroxypropoxy groups and a furan-2,5-dione moiety, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione typically involves the reaction of glycerol with maleic anhydride in the presence of a catalyst. The reaction proceeds through the formation of intermediate esters, which are subsequently hydrolyzed to yield the final product . The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and purification techniques ensures high efficiency and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furan-2,5-dione moiety can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in the development of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action of 3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione involves its interaction with various molecular targets and pathways. The hydroxypropoxy groups can form hydrogen bonds with biological molecules, enhancing solubility and bioavailability. The furan-2,5-dione moiety can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol,1,3-diisocyanato-2-methylbenzene: Similar in structure but contains isocyanate groups, making it more reactive in polymerization reactions.
1-Propanol, 2-(2-hydroxypropoxy)-: Shares the hydroxypropoxy groups but lacks the furan-2,5-dione moiety, resulting in different chemical properties.
Tripropylene Glycol: Contains multiple hydroxypropoxy groups but differs in the overall molecular structure and reactivity.
Uniqueness
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione is unique due to its combination of hydroxypropoxy groups and a furan-2,5-dione moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications .
Propriétés
Numéro CAS |
52408-85-2 |
|---|---|
Formule moléculaire |
C16H28O9 |
Poids moléculaire |
364.39 g/mol |
Nom IUPAC |
3-[2,3-bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione |
InChI |
InChI=1S/C12H26O6.C4H2O3/c13-4-1-7-16-10-12(18-9-3-6-15)11-17-8-2-5-14;5-3-1-2-4(6)7-3/h12-15H,1-11H2;1-2H |
Clé InChI |
SCLQIAVTJQFRPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)OC1=O.C(CO)COCC(COCCCO)OCCCO |
Numéros CAS associés |
52408-85-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
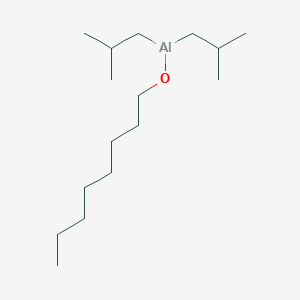
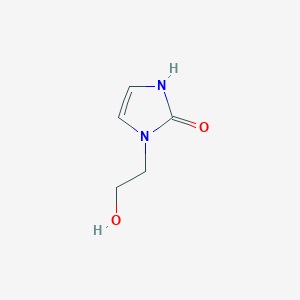
![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
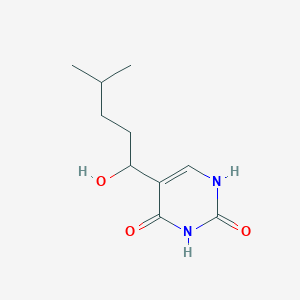
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)

